molecular formula C13H27N3O2 B594436 tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate CAS No. 1313712-68-3

tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

Cat. No.: B594436
CAS No.: 1313712-68-3
M. Wt: 257.378
InChI Key: HAEMTQZTYRRCLI-UHFFFAOYSA-N
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Description

tert-Butyl Methyl(3-(piperazin-1-yl)propyl)carbamate is a chemical compound with the molecular formula C13H27N3O2This compound is characterized by the presence of a piperazine ring, which is a common structural motif in medicinal chemistry due to its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl Methyl(3-(piperazin-1-yl)propyl)carbamate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl Methyl(3-(piperazin-1-yl)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl Methyl(3-(piperazin-1-yl)propyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl Methyl(3-(piperazin-1-yl)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The compound may also influence signaling pathways, contributing to its pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl [3-(piperazin-1-yl)propyl]carbamate
  • tert-Butyl N-(3-piperazin-1-ylpropyl)carbamate
  • tert-Butyl (3-(piperazin-1-yl)prop-1-yl)carbamate

Uniqueness

tert-Butyl Methyl(3-(piperazin-1-yl)propyl)carbamate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-methyl-N-(3-piperazin-1-ylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)8-5-9-16-10-6-14-7-11-16/h14H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEMTQZTYRRCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679959
Record name tert-Butyl methyl[3-(piperazin-1-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-68-3
Record name Carbamic acid, N-methyl-N-[3-(1-piperazinyl)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl methyl[3-(piperazin-1-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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